FR194738

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

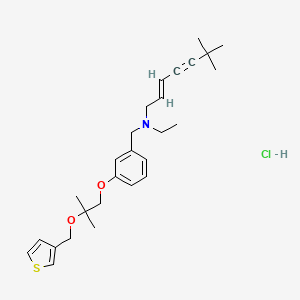

(E)-N-ethyl-6,6-dimethyl-N-[[3-[2-methyl-2-(thiophen-3-ylmethoxy)propoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37NO2S.ClH/c1-7-28(16-10-8-9-15-26(2,3)4)19-23-12-11-13-25(18-23)29-22-27(5,6)30-20-24-14-17-31-21-24;/h8,10-14,17-18,21H,7,16,19-20,22H2,1-6H3;1H/b10-8+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCWZZDUAVANHV-VRTOBVRTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC(C)(C)OCC2=CSC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C/C=C/C#CC(C)(C)C)CC1=CC(=CC=C1)OCC(C)(C)OCC2=CSC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of FR194738: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FR194738 is a potent and selective inhibitor of squalene epoxidase, a critical enzyme in the cholesterol biosynthesis pathway. By targeting this enzyme, this compound effectively blocks the conversion of squalene to 2,3-oxidosqualene, leading to a significant reduction in cholesterol synthesis. This mechanism of action results in the accumulation of squalene and a decrease in downstream sterols. In preclinical studies, this compound has demonstrated robust lipid-lowering effects, reducing serum levels of total cholesterol, non-high-density lipoprotein (non-HDL) cholesterol, and triglycerides in various animal models. Notably, its mode of action differs from that of statins, the most common class of cholesterol-lowering drugs, which target HMG-CoA reductase. This paper provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism: Inhibition of Squalene Epoxidase

This compound exerts its primary pharmacological effect through the direct inhibition of squalene epoxidase (SE), also known as squalene monooxygenase. This enzyme catalyzes the first oxygenation step in sterol biosynthesis, a crucial point in the pathway that commits squalene to the synthesis of cholesterol and other sterols.

Impact on the Cholesterol Biosynthesis Pathway

The inhibition of squalene epoxidase by this compound leads to two key downstream events: a decrease in the production of cholesterol and an accumulation of the substrate, squalene.[1][2] This targeted action effectively curtails the overall flux of the cholesterol synthesis cascade.

Differentiation from HMG-CoA Reductase Inhibitors (Statins)

Unlike statins, which inhibit the rate-limiting enzyme HMG-CoA reductase, this compound acts further down the cholesterol synthesis pathway. This distinction is significant because it leads to different effects on cellular metabolism. For instance, while statins can cause a substantial compensatory increase in HMG-CoA reductase activity, this compound demonstrates a much more moderate effect on this enzyme's activity.[1] At concentrations that inhibited cholesterol synthesis by 24% and 69%, this compound did not increase HMG-CoA reductase activity, and only a moderate 4.6-fold increase was observed at a concentration that inhibited cholesterol synthesis by 90%.[1] In contrast, simvastatin increased HMG-CoA reductase activity by 13- and 19-fold at concentrations that inhibited cholesterol synthesis by 65% and 82%, respectively.[1]

Quantitative In Vitro Efficacy

The inhibitory potency of this compound against squalene epoxidase and cholesterol synthesis has been quantified in various in vitro systems.

| System | Parameter | Value (IC50) | Reference |

| HepG2 Cell Homogenates | Squalene Epoxidase Inhibition | 9.8 nM | [1][2] |

| Intact HepG2 Cells | Cholesterol Synthesis from [14C]acetate | 4.9 nM | [1][2] |

| Intact HepG2 Cells | Cholesteryl Ester Synthesis from [14C]acetate | 8.0 nM | [2] |

| Hamster Liver Microsomes | Squalene Epoxidase Inhibition | 14 nM | [2] |

| Dog Liver Microsomes | Squalene Epoxidase Inhibition | 49 nM | [1] |

| Rat Liver Microsomes | Squalene Epoxidase Inhibition | 68 nM | [1] |

Table 1: In Vitro Inhibitory Activity of this compound

In a comparative study of cholesterol biosynthesis in HepG2 cells, this compound was found to be the most potent inhibitor, with an IC50 of 2.1 nM.[2] The IC50 values for simvastatin, fluvastatin, and pravastatin were 40 nM, 28 nM, and 5100 nM, respectively.[2]

In Vivo Pharmacological Effects

Preclinical in vivo studies in various animal models have confirmed the lipid-lowering efficacy of this compound.

| Species | Dose | Effect on Total Cholesterol | Effect on Triglycerides | Reference |

| Dog | 10 mg/kg/day | 26% decrease | 47% decrease | [1] |

| Dog | 32 mg/kg/day | 40% decrease | 76% decrease | [1] |

| Hamster | 100 mg/kg/day | 22% decrease | 9% decrease | [1] |

Table 2: In Vivo Lipid-Lowering Effects of this compound

In hamsters, daily administration of this compound for 10 days reduced the serum levels of total, non-HDL, and HDL cholesterol, as well as triglycerides.[2] Treatment with this compound at 32 mg/kg led to a 1.3-fold increase in HMG-CoA reductase activity compared to the control group, while no significant change was observed at 100 mg/kg.[2]

Experimental Protocols

Squalene Epoxidase Inhibition Assay in HepG2 Cell Homogenates

This protocol outlines the methodology used to determine the IC50 of this compound on squalene epoxidase activity in a cell-free system.

Methodology:

-

Cell Culture and Homogenate Preparation: HepG2 cells are cultured and harvested. The cell pellet is frozen and stored at -80°C. On the day of the experiment, the pellet is thawed, sonicated in a Tris-HCl buffer with EDTA, and treated with Triton X-100 to solubilize the microsomal enzymes.

-

Enzymatic Reaction: Aliquots of the cell homogenate are incubated at 37°C for 90 minutes with varying concentrations of this compound (dissolved in DMSO) and [3H]squalene as the substrate. The reaction mixture also contains NADPH and FAD as cofactors.

-

Extraction and Quantification: The reaction is terminated by adding ethanolic KOH. After saponification, the non-saponifiable lipids, including the product 2,3-oxidosqualene, are extracted with petroleum ether. The radioactivity of the extracted product is measured to determine the extent of enzyme inhibition.

Cholesterol Synthesis Assay in Intact HepG2 Cells

This protocol describes the method to assess the impact of this compound on de novo cholesterol synthesis in live cells.

Methodology:

-

Cell Treatment: Intact HepG2 cells are treated with various concentrations of this compound.

-

Radiolabeling: [14C]acetate is added to the cell culture medium. This radiolabeled precursor is incorporated into newly synthesized lipids, including squalene, cholesterol, and cholesteryl esters.

-

Lipid Extraction and Analysis: After incubation, the cells are harvested, and total lipids are extracted. The different lipid classes are then separated (e.g., by thin-layer chromatography), and the amount of radioactivity incorporated into each fraction is quantified. This allows for the determination of the inhibitory effect of this compound on the synthesis of cholesterol and cholesteryl esters, as well as the accumulation of squalene.[2]

Off-Target and Safety Pharmacology

As of the current literature review, there is a lack of publicly available data specifically detailing the off-target effects, comprehensive safety pharmacology, or effects on global gene expression for this compound. The research appears to have been highly focused on its primary mechanism as a squalene epoxidase inhibitor.

Conclusion

This compound is a potent inhibitor of squalene epoxidase, demonstrating significant efficacy in reducing cholesterol synthesis in both in vitro and in vivo models. Its mechanism of action, distinct from that of statins, offers a potentially alternative or complementary therapeutic strategy for the management of hypercholesterolemia. The accumulation of squalene and the direct inhibition of a key step in the cholesterol biosynthesis pathway underscore its targeted pharmacological profile. Further research into its pharmacokinetic properties and a broader safety evaluation would be necessary to fully delineate its clinical potential.

References

FR194738: A Potent Squalene Epoxidase Inhibitor for Hypercholesterolemia Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

FR194738 is a novel, potent, and selective inhibitor of squalene epoxidase (SE), a key enzyme in the cholesterol biosynthesis pathway. By targeting SE, this compound offers a distinct mechanism of action compared to statins, which inhibit HMG-CoA reductase. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, mechanism of action, relevant experimental protocols, and its effects on cholesterol metabolism. The information is intended to support further research and development of this compound for potential therapeutic applications in hypercholesterolemia and other lipid-related disorders.

Quantitative Data on the Inhibitory Activity of this compound

The inhibitory potency of this compound has been evaluated in various in vitro and cellular systems. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of Squalene Epoxidase by this compound

| Enzyme Source | IC50 (nM) | Reference |

| HepG2 cell homogenates | 9.8 | [1][2] |

| Dog liver microsomes | 49 | [1] |

| Hamster liver microsomes | 14 | [1] |

| Rat liver microsomes | 68 | [1] |

Table 2: Inhibition of Cholesterol Synthesis in HepG2 Cells by this compound

| Parameter | IC50 (nM) | Reference |

| Cholesterol synthesis from [14C]acetate | 4.9 | [1][2] |

| Incorporation of [14C]acetate into free cholesterol | 4.9 | [1] |

| Incorporation of [14C]acetate into cholesteryl ester | 8.0 | [1] |

| Overall cholesterol biosynthesis | 2.1 | [1] |

Table 3: Comparative Inhibitory Potency on Cholesterol Biosynthesis in HepG2 Cells

| Compound | Target | IC50 (nM) | Reference |

| This compound | Squalene Epoxidase | 2.1 | [1] |

| Simvastatin | HMG-CoA Reductase | 40 | [1] |

| Fluvastatin | HMG-CoA Reductase | 28 | [1] |

| Pravastatin | HMG-CoA Reductase | 5100 | [1] |

Table 4: In Vivo Effects of this compound on Serum Lipid Levels

| Animal Model | Dose (mg/kg/day) | % Decrease in Total Cholesterol | % Decrease in Triglycerides | Reference |

| Dog | 10 | 26 | 47 | [1] |

| Dog | 32 | 40 | 76 | [1] |

| Hamster | 100 | 22 | 9 | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its lipid-lowering effects by directly inhibiting squalene epoxidase, the enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene. This is a critical step in the cholesterol biosynthesis pathway. Inhibition of this enzyme leads to an accumulation of squalene and a reduction in the downstream production of cholesterol.

Recent research has also elucidated a connection between squalene epoxidase and the PI3K/AKT signaling pathway, particularly in the context of cancer cell proliferation. The proposed mechanism involves the accumulation of cholesteryl esters due to SE activity, which in turn activates the PI3K/AKT pathway. Furthermore, the high consumption of NADPH by squalene epoxidase can lead to oxidative stress and the epigenetic silencing of PTEN, a negative regulator of the PI3K/AKT pathway. By inhibiting SE, this compound may modulate these signaling events.

Caption: Mechanism of this compound and its impact on signaling.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Squalene Epoxidase Inhibition Assay (Liver Microsomes)

This protocol describes a method to determine the in vitro inhibitory activity of this compound on squalene epoxidase in liver microsomes.

Caption: Workflow for in vitro squalene epoxidase inhibition assay.

Detailed Methodology:

-

Microsome Preparation: Liver microsomes from the desired species (e.g., rat, dog, hamster) are prepared by differential centrifugation of liver homogenates. The final microsomal pellet is resuspended in a suitable buffer and protein concentration is determined.

-

Incubation Mixture: A typical incubation mixture contains microsomal protein (e.g., 0.1-0.5 mg/mL), a buffer system (e.g., 100 mM potassium phosphate buffer, pH 7.4), and an NADPH generating system (e.g., 1 mM NADP+, 5 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase).

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

-

Reaction: The incubation mixture is pre-incubated with various concentrations of this compound or vehicle control for a short period (e.g., 5-10 minutes) at 37°C. The reaction is initiated by the addition of the substrate, [3H]-squalene (e.g., 10-50 µM), and incubated for a defined time (e.g., 15-30 minutes) at 37°C.

-

Extraction and Analysis: The reaction is stopped, and the lipids are extracted. The extracted lipids are then separated by thin-layer chromatography (TLC). The radioactivity corresponding to the 2,3-oxidosqualene product is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by non-linear regression analysis.

Cellular Cholesterol Synthesis Inhibition Assay (HepG2 Cells)

This protocol outlines a method to measure the inhibition of cholesterol synthesis from a radiolabeled precursor in a human hepatoma cell line.

Caption: Workflow for cellular cholesterol synthesis inhibition assay.

Detailed Methodology:

-

Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum) until they reach a desired confluency.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control. The cells are then incubated for a period sufficient to allow for cellular uptake and target engagement (e.g., 18-24 hours).

-

Radiolabeling: A radiolabeled cholesterol precursor, such as [14C]acetate, is added to the culture medium, and the cells are incubated for an additional period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized cholesterol.

-

Lipid Extraction: After the labeling period, the cells are washed to remove unincorporated [14C]acetate. The cells are then harvested, and total lipids are extracted.

-

Analysis: The extracted lipids are separated by TLC to isolate cholesterol and cholesteryl esters. The amount of radioactivity incorporated into these lipid fractions is quantified by scintillation counting.

-

Data Analysis: The inhibition of cholesterol synthesis is calculated as the percentage decrease in radioactivity in the cholesterol and cholesteryl ester bands in this compound-treated cells compared to vehicle-treated cells. The IC50 value is then determined.

In Vivo Efficacy Study in Animal Models (Dog and Hamster)

This protocol provides a general framework for evaluating the in vivo lipid-lowering effects of this compound in relevant animal models.

Detailed Methodology:

-

Animal Models: Male Beagle dogs or Syrian golden hamsters are commonly used models for hyperlipidemia studies. Animals are acclimatized and maintained under standard laboratory conditions.

-

Diet: Animals may be fed a standard chow diet or a high-fat/high-cholesterol diet to induce hyperlipidemia.

-

Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily for a specified duration (e.g., 7-14 days). A vehicle control group and a positive control group (e.g., pravastatin) are included.

-

Blood Sampling: Blood samples are collected at baseline and at the end of the treatment period, typically after an overnight fast.

-

Lipid Analysis: Serum is separated from the blood samples, and the concentrations of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides are determined using standard enzymatic colorimetric assays.

-

Data Analysis: The percentage change in serum lipid parameters from baseline is calculated for each treatment group. Statistical analysis is performed to compare the effects of this compound with the vehicle and positive control groups.

Conclusion

This compound is a highly potent inhibitor of squalene epoxidase with demonstrated efficacy in reducing cholesterol synthesis and lowering serum lipid levels in preclinical models. Its distinct mechanism of action and potential to modulate the PI3K/AKT signaling pathway make it a valuable research tool and a promising candidate for the development of new therapies for hypercholesterolemia. The data and protocols presented in this guide are intended to facilitate further investigation into the pharmacological properties and therapeutic potential of this compound.

References

FR194738: A Comprehensive Technical Guide to a Novel Squalene Epoxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR194738, with the chemical name (E)-N-ethyl-N-(6,6-dimethyl-2-hepten-4-ynyl)-3-[2-methyl-2-(3-thienylmethoxy)propyloxy]benzylamine hydrochloride, is a potent and selective inhibitor of squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway.[1] This document provides an in-depth technical overview of this compound, encompassing its discovery, mechanism of action, synthesis, and key experimental data. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of pharmacology, medicinal chemistry, and drug development for hypercholesterolemia and related metabolic disorders.

Discovery and History

This compound was identified as a novel squalene epoxidase inhibitor with potent in vitro and in vivo activities.[2] Initial studies demonstrated its ability to inhibit cholesterol synthesis and lower plasma cholesterol and triglyceride levels in animal models, positioning it as a potential therapeutic agent for hypercholesterolemia.[2] Its discovery provided a valuable pharmacological tool to probe the intricacies of the cholesterol biosynthesis pathway and explore alternative therapeutic strategies to the widely used statins.

Mechanism of Action: Inhibition of Squalene Epoxidase

This compound exerts its pharmacological effects by specifically targeting and inhibiting the enzyme squalene epoxidase (also known as squalene monooxygenase). This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the multi-enzyme pathway leading to the synthesis of cholesterol. By blocking this step, this compound leads to an accumulation of squalene and a downstream reduction in the production of cholesterol.[1]

Signaling Pathway: Cholesterol Biosynthesis

The following diagram illustrates the cholesterol biosynthesis pathway and the point of inhibition by this compound.

Caption: Cholesterol biosynthesis pathway highlighting the inhibition of Squalene Epoxidase by this compound.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme/Process | System | IC50 (nM) | Reference |

| Squalene Epoxidase Activity | HepG2 cell homogenates | 9.8 | [1] |

| Cholesterol Synthesis from [14C]acetate | Intact HepG2 cells | 4.9 | [1] |

Table 2: In Vivo Efficacy of this compound on Plasma Lipids

| Species | Dose (mg/kg/day) | Duration | % Decrease in Total Cholesterol | % Decrease in Triglycerides | Reference |

| Dog | 10 | Not Specified | 26 | 47 | [3] |

| Dog | 32 | Not Specified | 40 | 76 | [3] |

| Hamster | 100 | 10 days | 22 | 9 | [3] |

| Rat | up to 100 | Not Specified | No decrease | 65 (at 100 mg/kg) | [3] |

Synthesis

A detailed synthesis for this compound is not publicly available in the reviewed literature. However, the synthesis of a structurally analogous compound, (E)-N-(6,6-Dimethyl-2-hepten-4-ynyl)-N-ethyl-3-[3-(3-thienyl)benzyloxy]benzylamine hydrochloride, has been described and provides a likely synthetic route.[4] The key step involves a Sonogashira coupling reaction.

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for this compound based on related compounds.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Squalene Epoxidase Activity Assay (In Vitro)

This protocol is based on the methodology described for assessing squalene epoxidase inhibition in HepG2 cell homogenates.

Materials:

-

HepG2 cells

-

Trypsin

-

0.1 M Tris-HCl, pH 7.5 containing 1 mM EDTA

-

2% Triton X-100

-

This compound (test compound) dissolved in DMSO

-

1 mM NADPH

-

0.1 mM FAD

-

0.3 mM AMO1618 (an inhibitor of 2,3-oxidosqualene cyclase)

-

[3H]squalene (dispersed in 0.075% Tween 80)

-

10% ethanolic KOH

-

Petroleum ether

Procedure:

-

Cell Homogenate Preparation:

-

Wash and harvest HepG2 cells by trypsinization.

-

Centrifuge the cell suspension (e.g., 1000 x g for 5 minutes at 4°C).

-

Resuspend the cell pellet in 0.1 M Tris-HCl, pH 7.5 with 1 mM EDTA.

-

Rupture the cells by sonication (e.g., 5 seconds at 4°C).

-

Add 1/4 volume of 2% Triton X-100 and incubate at 4°C for 30 minutes.

-

-

Enzyme Reaction:

-

In a reaction tube, combine the cell homogenate, 1 mM NADPH, 0.1 mM FAD, 0.3 mM AMO1618, and varying concentrations of this compound (or DMSO for control).

-

Initiate the reaction by adding 8 µM [3H]squalene.

-

Incubate the reaction mixture at 37°C for 90 minutes.

-

-

Extraction and Quantification:

-

Stop the reaction by adding 0.3 mL of 10% ethanolic KOH.

-

Saponify the mixture by incubating at 75°C for 90 minutes.

-

Extract the non-saponifiable lipids with 2 mL of petroleum ether.

-

Evaporate the petroleum ether and quantify the radioactivity of the formed [3H]2,3-oxidosqualene using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percent inhibition of squalene epoxidase activity for each concentration of this compound.

-

Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.

-

Cholesterol Synthesis Assay (In Vitro)

This protocol describes the measurement of cholesterol synthesis in intact HepG2 cells using a radiolabeled precursor.

Materials:

-

Intact HepG2 cells

-

[14C]acetate

-

This compound (test compound)

-

Solvents for lipid extraction (e.g., chloroform/methanol)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Scintillation counter

Procedure:

-

Cell Treatment:

-

Culture HepG2 cells to the desired confluency.

-

Pre-incubate the cells with varying concentrations of this compound for a specified period.

-

-

Radiolabeling:

-

Add [14C]acetate to the cell culture medium and incubate for a defined time to allow for incorporation into newly synthesized lipids.

-

-

Lipid Extraction:

-

Wash the cells to remove unincorporated [14C]acetate.

-

Extract the total lipids from the cells using an appropriate solvent system (e.g., Folch method).

-

-

Lipid Separation and Quantification:

-

Separate the different lipid classes (including cholesterol) from the total lipid extract using thin-layer chromatography (TLC).

-

Identify the cholesterol spot on the TLC plate (using standards).

-

Scrape the cholesterol spot and quantify the amount of [14C] incorporated using a scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of cholesterol synthesis for each treatment condition.

-

Determine the IC50 value of this compound for the inhibition of cholesterol synthesis.

-

Experimental Workflow: In Vitro Assays

Caption: Workflow for in vitro characterization of this compound.

Conclusion

This compound is a well-characterized, potent inhibitor of squalene epoxidase that has demonstrated significant cholesterol and triglyceride-lowering effects in preclinical models. The comprehensive data presented in this guide, including its mechanism of action, quantitative in vitro and in vivo activity, and detailed experimental protocols, provide a solid foundation for further research and development. This molecule represents a valuable tool for investigating the regulation of cholesterol metabolism and holds potential as a therapeutic agent for dyslipidemia. Further studies are warranted to fully elucidate its clinical utility.

References

- 1. Effect of this compound, a potent inhibitor of squalene epoxidase, on cholesterol metabolism in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of a novel squalene epoxidase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

The Role of FR194738 in the Cholesterol Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of FR194738, a potent and selective inhibitor of squalene epoxidase, a critical enzyme in the cholesterol biosynthesis pathway. This compound has demonstrated significant efficacy in inhibiting cholesterol synthesis, positioning it as a molecule of interest for hypercholesterolemia research and potential therapeutic development. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, outlines experimental protocols for its characterization, and provides visual representations of its role within the broader context of cholesterol metabolism.

Introduction to the Cholesterol Biosynthesis Pathway

Cholesterol, an essential lipid for maintaining cellular structure and function, is synthesized through a complex multi-step process known as the mevalonate pathway. This pathway converts acetyl-CoA into cholesterol through a series of enzymatic reactions primarily occurring in the endoplasmic reticulum. Key regulatory points in this pathway are targets for pharmacological intervention to manage hypercholesterolemia. One such critical enzyme is squalene epoxidase (also known as squalene monooxygenase), which catalyzes the conversion of squalene to 2,3-oxidosqualene, the first oxygenation step in sterol synthesis and a committed step towards cholesterol formation.[1]

This compound: A Potent Squalene Epoxidase Inhibitor

This compound, with the chemical name (E)-N-ethyl-N-(6,6-dimethyl-2-hepten-4-ynyl)-3-[2-methyl-2-(3-thienylmethoxy)propyloxy]benzylamine hydrochloride, is a highly potent inhibitor of squalene epoxidase.[2][3] Its primary mechanism of action is the direct inhibition of this enzyme, leading to a blockage in the cholesterol biosynthesis pathway downstream of farnesyl pyrophosphate (FPP) and upstream of lanosterol. This inhibition results in the accumulation of the substrate, squalene, and a subsequent reduction in the synthesis of cholesterol.

Quantitative Analysis of this compound Inhibitory Activity

The inhibitory potency of this compound has been quantified in various experimental systems. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme/Process | System | IC50 Value | Reference |

| Squalene Epoxidase | HepG2 cell homogenates | 9.8 nM | [2][3] |

| Cholesterol Synthesis from [14C]acetate | Intact HepG2 cells | 4.9 nM | [2][3] |

| Cholesteryl Ester Synthesis from [14C]acetate | Intact HepG2 cells | 8.0 nM | |

| Squalene Epoxidase | Dog hepatic microsomes | 49 nM | [4] |

| Squalene Epoxidase | Hamster hepatic microsomes | 14 nM | [4] |

| Squalene Epoxidase | Rat hepatic microsomes | 68 nM | [4] |

Table 2: Comparative Effect of this compound and Simvastatin on HMG-CoA Reductase Activity in HepG2 Cells

| Compound | Inhibition of Cholesterol Synthesis | Fold Increase in HMG-CoA Reductase Activity | Reference |

| This compound | 24% | No significant increase | [2][3] |

| This compound | 69% | No significant increase | [2][3] |

| This compound | 90% | 4.6-fold | [2][3] |

| Simvastatin | 65% | 13-fold | [2][3] |

| Simvastatin | 82% | 19-fold | [2][3] |

These data highlight the potent and specific nature of this compound's inhibition of squalene epoxidase. Notably, unlike HMG-CoA reductase inhibitors such as simvastatin, this compound does not cause a significant compensatory increase in HMG-CoA reductase activity at concentrations that effectively inhibit cholesterol synthesis.[2][3] This suggests a potentially different and advantageous regulatory profile.

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway and the Site of this compound Inhibition

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the enzymatic step inhibited by this compound.

Experimental Workflow for Squalene Epoxidase Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of compounds like this compound on squalene epoxidase.

Detailed Experimental Protocols

Squalene Epoxidase Inhibition Assay in HepG2 Cell Homogenates

This protocol is adapted from methodologies used to characterize squalene epoxidase inhibitors.

1. Preparation of HepG2 Cell Homogenates:

-

Culture HepG2 cells to confluency in appropriate cell culture flasks.

-

Wash cells with phosphate-buffered saline (PBS) and harvest using a cell scraper.

-

Centrifuge the cell suspension to pellet the cells.

-

Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 1 mM EDTA) and incubate on ice to allow cells to swell.

-

Homogenize the swollen cells using a Dounce homogenizer or sonication.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and unbroken cells. The resulting supernatant is the cell homogenate containing the microsomal fraction where squalene epoxidase is located.

2. Squalene Epoxidase Activity Assay:

-

Prepare a reaction mixture containing:

-

HepG2 cell homogenate (as the enzyme source)

-

100 mM potassium phosphate buffer (pH 7.4)

-

1 mM NADPH

-

10 µM FAD

-

[³H]Squalene (substrate, typically complexed with a carrier like Tween 80)

-

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or vehicle control to the reaction mixture.

-

Initiate the reaction by adding the substrate and incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a solution of ethanolic potassium hydroxide (e.g., 10% KOH in ethanol).

-

Saponify the mixture by heating at 70°C to hydrolyze lipids.

-

Extract the non-saponifiable lipids (including squalene and 2,3-oxidosqualene) using an organic solvent such as petroleum ether or hexane.

-

Evaporate the organic solvent and redissolve the lipid extract in a small volume of a suitable solvent.

3. Product Quantification and Data Analysis:

-

Separate the lipid extract using thin-layer chromatography (TLC) on a silica gel plate with a mobile phase appropriate for separating squalene and 2,3-oxidosqualene (e.g., hexane:ethyl acetate).

-

Visualize the lipid spots (e.g., using iodine vapor or by running radiolabeled standards).

-

Scrape the silica corresponding to the 2,3-oxidosqualene spot into a scintillation vial.

-

Add scintillation cocktail and quantify the amount of [³H]2,3-oxidosqualene using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantification of Intracellular Squalene Accumulation

The inhibition of squalene epoxidase by this compound leads to the accumulation of intracellular squalene. This can be quantified using methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

General Procedure:

-

Treat cultured cells (e.g., HepG2) with this compound or vehicle control for a specified time.

-

Harvest and wash the cells.

-

Extract total lipids from the cell pellet using a solvent system like chloroform:methanol.

-

Saponify the lipid extract to remove interfering fatty acids.

-

Extract the non-saponifiable fraction containing squalene.

-

Analyze the extract by GC-MS or HPLC, using a squalene standard for identification and quantification.

Off-Target Effects and Selectivity

Conclusion

This compound is a powerful and selective tool for studying the role of squalene epoxidase in cholesterol biosynthesis and for investigating the physiological consequences of its inhibition. Its potent in vitro activity, coupled with a unique regulatory profile, makes it a valuable compound for researchers in lipid metabolism and drug development. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the biological effects of this compound and its potential as a therapeutic agent.

References

- 1. Frontiers | The Quantitation of Squalene and Squalane in Bronchoalveolar Lavage Fluid Using Gas Chromatography Mass Spectrometry [frontiersin.org]

- 2. Effect of this compound, a potent inhibitor of squalene epoxidase, on cholesterol metabolism in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on Squalene Biosynthesis and the Standardization of Its Extraction Methodology from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Squalene accumulation in cholesterol auxotrophic lymphomas prevents oxidative cell death - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of FR194738 on Triglyceride Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR194738 is a potent and specific inhibitor of squalene epoxidase (SE), a key enzyme in the cholesterol biosynthesis pathway. While primarily investigated for its cholesterol-lowering effects, emerging evidence suggests that this compound also significantly impacts triglyceride metabolism. This technical guide provides a comprehensive overview of the current understanding of how this compound modulates triglyceride levels, detailing its proposed mechanisms of action, summarizing available quantitative data, and outlining relevant experimental protocols. The primary mechanism appears to be a reduction in the secretion of triglyceride-rich lipoproteins from the liver, potentially supplemented by an indirect downregulation of lipogenic gene expression. This document is intended to serve as a resource for researchers and professionals in the field of lipid metabolism and drug development.

Introduction

Hypertriglyceridemia is a prevalent lipid abnormality and an independent risk factor for cardiovascular disease. Triglycerides, transported in the blood by lipoproteins, are a major energy source for the body.[1] Their metabolism is a complex process involving synthesis in the liver and intestine, transport in very-low-density lipoproteins (VLDL) and chylomicrons, and breakdown by lipoprotein lipase.[1]

This compound is a synthetic compound that acts as a potent inhibitor of squalene epoxidase (SE), an enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene in the cholesterol synthesis pathway.[2][3] Its high potency is demonstrated by its IC50 value of 9.8 nM for SE activity in HepG2 cell homogenates.[2] While the primary focus of research on this compound has been its impact on cholesterol levels, there is growing interest in its effects on triglyceride metabolism. This guide consolidates the available data and mechanistic insights into this secondary but significant effect.

Proposed Mechanisms of Action

The effect of this compound on triglyceride metabolism is likely multifaceted, involving at least two potential pathways: the reduction of triglyceride-rich lipoprotein secretion and the indirect downregulation of fatty acid synthesis.

Inhibition of Triglyceride-Rich Lipoprotein Secretion

A key proposed mechanism for the triglyceride-lowering effect of this compound is the inhibition of the assembly and secretion of triglyceride-rich lipoproteins, such as VLDL, from hepatocytes. This hypothesis is supported by studies on the similar squalene epoxidase inhibitor, NB-598. Research has shown that NB-598 suppresses the secretion of both cholesterol and triacylglycerol from HepG2 cells.[4] This reduction in lipid secretion is significantly associated with a decrease in the secretion of apolipoprotein B (apoB), a crucial structural component of VLDL.[4] The suppression of apoB secretion by NB-598 is thought to be due to an increase in its intracellular degradation.[4] Given that this compound and NB-598 share the same molecular target, it is highly probable that this compound exerts a similar effect on apoB and VLDL secretion, thereby reducing plasma triglyceride levels.

References

- 1. Effect of this compound, a potent inhibitor of squalene epoxidase, on cholesterol metabolism in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High Squalene Epoxidase in Tumors Predicts Worse Survival in Patients With Hepatocellular Carcinoma: Integrated Bioinformatic Analysis on NAFLD and HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Transcriptional regulation of squalene epoxidase by sterols and inhibitors in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Structural Analysis of FR194738: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR194738 is a potent and selective inhibitor of squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway. This technical guide provides a comprehensive overview of the structural and biological aspects of this compound, including its chemical properties, synthesis, mechanism of action, and key experimental data. The information presented is intended to support further research and development of this compound as a potential therapeutic agent for hypercholesterolemia.

Chemical Structure and Properties

This compound, chemically known as (E)-N-ethyl-N-(6,6-dimethyl-2-hepten-4-ynyl)-3-[2-methyl-2-(3-thienylmethoxy)propyloxy]benzylamine hydrochloride, is a synthetic small molecule with the following properties:

| Property | Value |

| Molecular Formula | C₂₇H₃₈ClNO₂S |

| Molecular Weight | 476.12 g/mol |

| CAS Number | 204067-52-7 |

| SMILES | CC(C)(C)C#C/C=C/CN(CC)Cc1cccc(OCC(C)(C)OCSc2cccs2)c1.Cl |

A 2D chemical structure of this compound can be generated from its SMILES string.

Synthesis

While a complete, step-by-step synthesis protocol for this compound is not publicly available in full detail, a key synthetic step has been described. The synthesis involves a coupling reaction to form the enyne moiety, a critical part of the molecule's structure.

Partial Synthesis of the Free Amine of this compound:

A solution of (E)-N-(3-chloro-2-propenyl)-N-ethyl-3-[3-(3-thienyl)benzyloxy]benzylamine (0.90 mmol) in tetrahydrofuran (2.7 ml) is treated with copper (I) iodide (0.045 mmol), palladium acetate (0.018 mmol), and triphenylphosphine (0.036 mmol). To this mixture, n-butylamine (1.8 mmol) and tert-butylacetylene (1.08 mmol) are added under ice cooling. The reaction mixture is stirred for 24 hours at room temperature. After concentration under reduced pressure, the residue is purified by silica gel chromatography (eluent: n-hexane/ethyl acetate = 9/1) to yield the free amine of this compound as an oily substance (85% yield).[1]

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of squalene epoxidase, an enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene, a precursor to lanosterol and ultimately cholesterol. By inhibiting this enzyme, this compound effectively blocks a crucial step in cholesterol biosynthesis.

In Vitro Inhibitory Activity

The inhibitory potency of this compound has been evaluated in various in vitro systems. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

| System | IC₅₀ (nM) | Reference |

| Squalene epoxidase in HepG2 cell homogenates | 9.8 | |

| Cholesterol synthesis from [¹⁴C]acetate in intact HepG2 cells | 4.9 | |

| Cholesteryl ester synthesis from [¹⁴C]acetate in intact HepG2 cells | 8.0 | |

| Cholesterol biosynthesis in HepG2 cells | 2.1 | |

| Hamster liver microsomal squalene epoxidase | 14 |

Signaling Pathway

The mechanism of action of this compound directly impacts the cholesterol biosynthesis pathway. A simplified representation of this pathway and the point of inhibition by this compound is depicted below.

Experimental Protocols

Squalene Epoxidase Inhibition Assay

This protocol details the measurement of squalene epoxidase activity in HepG2 cell homogenates.

Workflow:

Methodology:

-

Cell Homogenate Preparation: HepG2 cells are washed, harvested by trypsin treatment, and centrifuged. The cell pellet is frozen at -80°C. On the day of the experiment, the pellet is thawed, ruptured by sonication in Tris-HCl buffer with EDTA, and solubilized with Triton X-100.

-

Enzyme Assay: Aliquots of the cell homogenate are incubated at 37°C for 90 minutes with a reaction mixture containing Tris-HCl (pH 7.5), EDTA, NADPH, FAD, AMO1618 (an inhibitor of 2,3-oxidosqualene cyclase), Triton X-100, and [³H]squalene. The reaction is performed with or without various concentrations of this compound dissolved in DMSO.

-

Reaction Termination and Extraction: The reaction is stopped by adding 10% ethanolic KOH. After incubation at 75°C for 90 minutes to saponify lipids, non-saponifiable materials are extracted with petroleum ether. The extracts are then analyzed to quantify the amount of [³H]2,3-oxidosqualene formed.

Inhibition of Cholesterol Synthesis in HepG2 Cells

This protocol describes the measurement of the effect of this compound on the incorporation of a radiolabeled precursor into cholesterol in intact cells.

Workflow:

Methodology:

-

Cell Culture and Treatment: Intact HepG2 cells are cultured in appropriate media. The cells are then treated with varying concentrations of this compound.

-

Radiolabeling: [¹⁴C]acetate is added to the cell cultures, and the cells are incubated to allow for the incorporation of the radiolabel into newly synthesized lipids.

-

Lipid Extraction and Analysis: After incubation, the cells are washed, and total lipids are extracted. The lipid extract is then subjected to thin-layer chromatography (TLC) to separate free cholesterol and cholesteryl esters.

-

Quantification: The radioactivity in the spots corresponding to free cholesterol and cholesteryl esters is quantified to determine the extent of inhibition by this compound. This method also allows for the observation of [¹⁴C]squalene accumulation.

Conclusion

This compound is a well-characterized, potent inhibitor of squalene epoxidase with demonstrated activity in both enzymatic and cell-based assays. Its ability to block cholesterol biosynthesis at a key regulatory step makes it a valuable tool for studying lipid metabolism and a promising lead compound for the development of new hypocholesterolemic drugs. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and its analogs. Further studies to obtain detailed analytical data such as NMR and mass spectrometry, as well as a complete, scalable synthesis protocol, are warranted to advance its development.

References

Methodological & Application

Application Notes and Protocols for FR194738 in HepG2 Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing FR194738, a potent squalene epoxidase inhibitor, in human hepatoma (HepG2) cell culture. Detailed protocols for assessing its effects on cell viability, cholesterol biosynthesis, and related signaling pathways are outlined below.

Introduction

This compound is a specific inhibitor of squalene epoxidase (SE), a key enzyme in the cholesterol biosynthesis pathway. Its targeted action allows for the investigation of the downstream effects of cholesterol depletion and squalene accumulation in liver cells. HepG2 cells, a widely used human liver carcinoma cell line, retain many of the metabolic functions of primary hepatocytes, making them an excellent in vitro model for studying lipid metabolism and the effects of compounds like this compound.

Mechanism of Action

This compound exerts its biological effects by inhibiting squalene epoxidase, the enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene. This inhibition leads to a reduction in cholesterol synthesis and an accumulation of intracellular squalene.[1][2] Unlike statins, which target HMG-CoA reductase earlier in the pathway, this compound's mechanism provides a distinct tool for studying the specific roles of downstream sterol metabolites.[2][3]

Quantitative Data Summary

The following table summarizes the reported quantitative effects of this compound in HepG2 cells.

| Parameter | Cell Line | IC50 Value | Reference |

| Squalene Epoxidase Inhibition | HepG2 cell homogenates | 9.8 nM | [1][2][3] |

| Cholesterol Synthesis Inhibition (from [¹⁴C]acetate) | Intact HepG2 cells | 4.9 nM | [1][2] |

| Cholesteryl Ester Synthesis Inhibition (from [¹⁴C]acetate) | Intact HepG2 cells | 8.0 nM | [1] |

| Overall Cholesterol Biosynthesis Inhibition | Intact HepG2 cells | 2.1 nM | [1] |

Experimental Protocols

HepG2 Cell Culture

A foundational requirement for all subsequent experiments is the proper maintenance of HepG2 cell cultures.

Materials:

-

HepG2 cells (e.g., ATCC® HB-8065™)

-

Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75) and plates (6-well, 96-well)

Protocol:

-

Growth Medium Preparation: Prepare complete growth medium by supplementing EMEM or DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing and Plating:

-

Rapidly thaw a cryovial of HepG2 cells in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.

-

Centrifuge at 1000 rpm for 4 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh growth medium.

-

Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Cell Maintenance and Passaging:

-

Change the growth medium every 2-3 days.

-

When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 8-10 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Perform a cell count and seed new flasks or plates at the desired density (e.g., a 1:4 to 1:6 split ratio).

-

Caption: General workflow for HepG2 cell culture and maintenance.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound on HepG2 cells.

Materials:

-

HepG2 cells in complete growth medium

-

This compound stock solution (e.g., in DMSO)

-

96-well clear flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

Protocol:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium and incubate overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium.

-

Aspirate the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Cholesterol Biosynthesis Assay

This protocol measures the rate of de novo cholesterol synthesis using a radiolabeled precursor.

Materials:

-

HepG2 cells in complete growth medium

-

This compound stock solution

-

[¹⁴C]acetic acid, sodium salt

-

6-well plates

-

Lipoprotein-deficient serum (LPDS)

-

Hexane and Isopropanol

-

Silica gel thin-layer chromatography (TLC) plates

-

Scintillation counter and scintillation fluid

Protocol:

-

Cell Seeding and Pre-treatment:

-

Seed HepG2 cells in 6-well plates and grow to near confluency.

-

To upregulate the cholesterol synthesis pathway, incubate the cells for 18-24 hours in a medium containing 10% LPDS.

-

-

This compound Treatment:

-

Treat the cells with various concentrations of this compound (and a vehicle control) in the LPDS-containing medium for a specified duration (e.g., 2-4 hours).

-

-

Radiolabeling:

-

Add [¹⁴C]acetate to each well to a final concentration of 1 µCi/mL.

-

Incubate for 2-4 hours at 37°C.

-

-

Lipid Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of hexane/isopropanol (3:2, v/v) to each well and incubate for 30 minutes to extract the lipids.

-

Collect the solvent and evaporate it to dryness under a stream of nitrogen.

-

-

TLC Separation and Quantification:

-

Resuspend the dried lipid extract in a small volume of hexane.

-

Spot the samples onto a silica gel TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v) to separate cholesterol from other lipids.

-

Visualize the lipid spots (e.g., with iodine vapor).

-

Scrape the silica gel corresponding to the cholesterol spot into a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of a parallel well to determine the rate of cholesterol synthesis.

Squalene Accumulation Assay

This protocol is designed to measure the intracellular accumulation of squalene following treatment with this compound. The experimental setup is similar to the cholesterol biosynthesis assay, with the key difference being the analysis of the squalene fraction after TLC.

Protocol:

-

Follow steps 1-4 of the Cholesterol Biosynthesis Assay .

-

TLC Separation and Quantification:

-

Develop the TLC plate in a solvent system that effectively separates squalene (e.g., hexane).

-

Identify the squalene spot (a squalene standard should be run in parallel).

-

Scrape the silica gel corresponding to the squalene spot and quantify the radioactivity as described above.

-

-

Data Analysis: An increase in radioactivity in the squalene fraction of this compound-treated cells compared to the control indicates squalene accumulation.

Western Blot Analysis

This protocol allows for the analysis of protein expression levels of key enzymes in the cholesterol biosynthesis pathway.

Materials:

-

HepG2 cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Squalene Epoxidase, anti-HMGCR, anti-SREBP-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Cell Lysis and Protein Quantification:

-

Wash the treated HepG2 cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

-

Signaling Pathways and Visualizations

This compound primarily impacts the cholesterol biosynthesis pathway. The inhibition of squalene epoxidase leads to feedback mechanisms that can influence the expression and activity of other enzymes in the pathway, primarily regulated by the Sterol Regulatory Element-Binding Protein (SREBP) pathway.

Caption: Simplified cholesterol biosynthesis pathway highlighting the inhibitory action of this compound on Squalene Epoxidase.

Caption: SREBP-2 mediated feedback loop activated by low cholesterol levels resulting from this compound action.

References

Application Notes and Protocols for FR194738 in Hamster Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and effects of FR194738, a potent squalene epoxidase inhibitor, in hamster models of hyperlipidemia. The following protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound.

Mechanism of Action

This compound is a selective inhibitor of squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway. By blocking the conversion of squalene to 2,3-oxidosqualene, this compound effectively reduces the de novo synthesis of cholesterol. In hamster liver microsomes, this compound exhibits a potent inhibitory effect with an IC50 value of 14 nM.

Caption: Cholesterol biosynthesis pathway highlighting the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in hamster models.

Table 1: Effect of this compound on Serum Lipid Levels in Hamsters (10-Day Treatment)

| Administration Route | Dosage | Total Cholesterol Change | Non-HDL-C Change | HDL-C Change | Triglyceride Change |

| Oral Gavage | 10 mg/kg/day | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |

| 32 mg/kg/day | Significant decrease | Significant decrease | Significant decrease | Significant decrease | |

| 100 mg/kg/day | ↓ 22%[1] | Significant decrease | Significant decrease | ↓ 9%[1] | |

| Dietary Admixture | 0.01% | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |

| 0.32% | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |

Data compiled from studies on hyperlipidemic hamster models.[1]

Experimental Protocols

1. Hyperlipidemic Hamster Model

A common model to study the effects of lipid-lowering agents is the diet-induced hyperlipidemic hamster.

-

Animal Strain: Male Golden Syrian hamsters.

-

Age: 6 weeks old.

-

Weight: 70-110 grams.

-

Acclimation: Acclimate animals for at least one week upon arrival, with free access to standard chow and water.

-

Diet: To induce hyperlipidemia, feed the hamsters a high-fat and high-cholesterol diet for a specified period before drug administration.

2. This compound Formulation and Administration

This compound can be administered via oral gavage or as a dietary admixture.

a) Oral Gavage Formulation

-

Vehicle: A common vehicle for oral administration is a suspension in 10% DMSO and 90% corn oil.

-

Preparation:

-

Weigh the required amount of this compound powder.

-

Dissolve the powder in DMSO to create a stock solution.

-

Add the corn oil to the DMSO stock solution to achieve the final desired concentration.

-

Vortex the solution thoroughly before each administration to ensure a uniform suspension.

-

-

Administration:

-

Administer the formulation daily via oral gavage for 10 consecutive days.[1]

-

The volume of administration should be calculated based on the animal's body weight.

-

b) Dietary Admixture

-

Preparation:

-

Thoroughly mix the calculated amount of this compound with the powdered high-fat/high-cholesterol diet to achieve the desired percentage (e.g., 0.01% to 0.32%).[1]

-

Ensure homogenous distribution of the compound within the feed.

-

-

Administration:

-

Provide the medicated diet to the hamsters ad libitum for 10 days.[1]

-

Monitor food intake to estimate the daily dosage received by the animals.

-

3. Experimental Workflow

Caption: A typical experimental workflow for evaluating this compound in hamsters.

4. Sample Collection and Analysis

-

Blood Collection: At the end of the treatment period, collect blood samples from the hamsters.

-

Serum Preparation: Separate the serum by centrifugation.

-

Lipid Analysis: Analyze the serum samples for total cholesterol, HDL cholesterol, non-HDL cholesterol, and triglycerides using standard enzymatic kits.

Logical Relationship of Experimental Design

These notes and protocols provide a foundation for conducting robust preclinical studies with this compound in hamster models. Adherence to detailed and consistent methodologies is crucial for obtaining reliable and reproducible data in the evaluation of this promising lipid-lowering agent.

References

Application Notes and Protocols for Studying Lipid Droplet Formation

Introduction

Lipid droplets (LDs) are dynamic organelles crucial for cellular energy homeostasis, lipid storage, and signaling. Their dysregulation is implicated in various metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Understanding the mechanisms of LD formation is therefore a key area of research. This document provides detailed application notes and protocols for utilizing chemical inhibitors to study the pathways of lipid droplet biogenesis.

While the query specified FR194738, it is important to clarify its primary mechanism. This compound is a potent inhibitor of squalene epoxidase, an enzyme in the cholesterol biosynthesis pathway.[1][2] It is primarily used to study cholesterol metabolism. For the direct study of triglyceride-rich lipid droplet formation, inhibitors of Diacylglycerol Acyltransferase (DGAT) are the more specific and appropriate tools, as DGAT catalyzes the final, committed step in triglyceride synthesis.[3][4][5]

This document will therefore cover both:

-

This compound: For studying the role of the cholesterol synthesis pathway.

-

DGAT1 Inhibitors: As the primary tool for investigating triglyceride-rich lipid droplet formation.

Section 1: this compound - An Inhibitor of Cholesterol Biosynthesis

Application Note

This compound is a selective inhibitor of squalene epoxidase, a key enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene in the cholesterol synthesis pathway.[1] By blocking this step, this compound effectively inhibits the downstream synthesis of cholesterol and leads to an accumulation of intracellular squalene.[2] Its utility in lipid droplet research is primarily for investigating the formation of cholesterol ester-rich LDs or exploring the interplay between the cholesterol and triglyceride synthesis pathways.

Mechanism of Action: Cholesterol Synthesis Pathway

The diagram below illustrates the point of inhibition by this compound in the cholesterol biosynthesis pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of this compound, a potent inhibitor of squalene epoxidase, on cholesterol metabolism in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipid droplet biogenesis and functions in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Squalene Epoxidase Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalene epoxidase (SE), also known as squalene monooxygenase, is a critical enzyme in the sterol biosynthesis pathway. It catalyzes the stereospecific conversion of squalene to 2,3-(S)-oxidosqualene, the first oxygenation step in cholesterol synthesis.[1][2][3] As a rate-limiting enzyme in this pathway, SE is a key target for the development of drugs to treat hypercholesterolemia, fungal infections, and certain types of cancer.[1][2] Accurate and reliable in vitro assays are essential for screening and characterizing potential SE inhibitors. This document provides detailed protocols for measuring squalene epoxidase activity in vitro, along with data presentation guidelines and a visual representation of the experimental workflow.

Signaling Pathway and Experimental Logic

Squalene epoxidase is a flavin adenine dinucleotide (FAD)-dependent monooxygenase that requires NADPH and molecular oxygen to function.[4][5] The enzyme is typically localized in the microsomal fraction of cells.[4] The assay principle involves incubating the enzyme source with its substrate, squalene, and necessary cofactors, and then quantifying either the consumption of the substrate or the formation of the product, 2,3-oxidosqualene. Inhibition of the enzyme leads to a decrease in product formation or squalene consumption, which can be quantified to determine the potency of inhibitory compounds (e.g., by calculating the IC50 value).

Caption: Squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene.

Quantitative Data Summary

The following table summarizes key quantitative data for squalene epoxidase activity and inhibition from various sources. This information is crucial for assay validation and comparison of results.

| Parameter | Organism/Source | Value | Reference |

| Enzyme Kinetics | |||

| Km for Squalene | Trichophyton rubrum | 13 µM | [6] |

| Vmax | Trichophyton rubrum | 0.71 nmol/h/mg of protein | [6] |

| Inhibitor IC50 Values | |||

| Terbinafine | Trichophyton rubrum | 15.8 nM | [6] |

| Terbinafine | Human (HLM assay) | 7.7 µM | [1][7] |

| Naftifine | Trichophyton rubrum | 114.6 nM | [6] |

| Tolciclate | Trichophyton rubrum | 28.0 nM | [6] |

| Tolnaftate | Trichophyton rubrum | 51.5 nM | [6] |

| NB-598 | Mammalian | 10 - 60 nM | [1][7] |

| Cmpd-4" | Mammalian | 10 - 60 nM | [7] |

| Amorolfine | Trichophyton rubrum | 30 µM | [6] |

Experimental Protocols

Two primary methods for assaying squalene epoxidase activity are presented below: a radioactivity-based assay and an HPLC-based assay.

Protocol 1: Radioactivity-Based Squalene Epoxidase Assay

This protocol is a highly sensitive method that utilizes a radiolabeled substrate to track product formation.

Materials:

-

Enzyme source: Microsomes from yeast (e.g., Saccharomyces cerevisiae) or other cell types.

-

Substrate: [14C]Farnesyl pyrophosphate or [3H]Squalene.

-

Reaction Buffer: 100 µM Tris-HCl, pH 7.5.

-

Stop Solution: 90% (v/v) ethanol containing 15% KOH and 0.2% pyrogallol.[8]

-

Extraction Solvent: Petroleum ether.

-

Scintillation cocktail.

-

Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO).

Procedure:

-

Enzyme Preparation: Prepare microsomal fractions from the desired source (e.g., yeast cells) by differential centrifugation. Determine the protein concentration of the microsomal preparation.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, FAD, and NADPH.

-

Enzyme Addition: Add the microsomal enzyme preparation to the reaction mixture.

-

Pre-incubation: If testing inhibitors, add the test compounds to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes) at 30°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate ([14C]Farnesyl pyrophosphate or [3H]Squalene).

-

Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 30 minutes) with constant shaking.[8]

-

Reaction Termination: Stop the reaction by adding the stop solution.[8]

-

Saponification: Heat the tubes at 75°C for 20 minutes for saponification.[8]

-

Extraction: Extract the unsaponified lipids (including the product) by adding petroleum ether, vortexing, and centrifuging to separate the phases.[8]

-

Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Protocol 2: HPLC-Based Squalene Epoxidase Assay

This method offers a non-radioactive alternative by measuring the consumption of squalene using High-Performance Liquid Chromatography (HPLC).[9]

Materials:

-

Enzyme source: Microsomes.

-

Substrate: Squalene.

-

Reaction Buffer: As described in Protocol 1.

-

Cofactors: FAD and NADPH.

-

Stop Solution: Methanol or another suitable organic solvent.

-

HPLC system with a UV/visible detector and an octadecylsilane (C18) column.

-

Mobile Phase: Acetonitrile/water (95.5/0.5, v/v).[9]

-

Test compounds (inhibitors).

Procedure:

-

Enzyme and Reaction Setup: Follow steps 1-4 from Protocol 1.

-

Reaction Initiation: Start the reaction by adding squalene to the reaction mixture.

-

Time-course Sampling: At various time points (e.g., 0, 5, 10, 15, 30 minutes), withdraw aliquots of the reaction mixture and immediately add them to a tube containing the stop solution to terminate the reaction.

-

Sample Preparation: Centrifuge the stopped reaction aliquots to pellet any precipitated protein.

-

HPLC Analysis: Inject the supernatant onto the C18 HPLC column.

-

Detection: Monitor the elution of squalene using a UV/visible detector at 195 nm.[9]

-

Quantification: Determine the amount of squalene remaining at each time point by comparing the peak area to a standard curve of known squalene concentrations.[9] The rate of squalene consumption is indicative of the enzyme activity.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vitro squalene epoxidase activity assay, applicable to both radioactive and HPLC-based detection methods.

Caption: General workflow for the in vitro squalene epoxidase activity assay.

References

- 1. Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Squalene monooxygenase - Wikipedia [en.wikipedia.org]

- 3. Squalene Epoxidase: Its Regulations and Links with Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro assay of squalene epoxidase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of Squalene Epoxidase of Saccharomyces cerevisiae by Applying Terbinafine-Sensitive Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. knepublishing.com [knepublishing.com]

- 9. A simplified squalene epoxidase assay based on an HPLC separation and time-dependent UV/visible determination of squalene - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating Non-Alcoholic Fatty Liver Disease (NAFLD) with FR194738

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. A key pathological feature of NAFLD is the dysregulation of hepatic lipid metabolism, particularly cholesterol biosynthesis. Squalene epoxidase (SQLE) is a rate-limiting enzyme in the cholesterol biosynthesis pathway. Recent studies have highlighted that SQLE is significantly upregulated in NAFLD and its inhibition can ameliorate the disease phenotype in preclinical models.

FR194738 is a potent and specific inhibitor of squalene epoxidase. While its direct application in NAFLD is not yet widely published, its mechanism of action makes it a valuable research tool to investigate the role of de novo cholesterol synthesis in the pathogenesis of NAFLD and to explore the therapeutic potential of SQLE inhibition.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in both in vitro and in vivo models of NAFLD.

Mechanism of Action of this compound in the Context of NAFLD

This compound specifically inhibits squalene epoxidase, the enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene, a crucial step in cholesterol synthesis. In the context of NAFLD, increased SQLE activity contributes to the accumulation of free cholesterol in hepatocytes. This excess free cholesterol is lipotoxic and can trigger a cascade of detrimental downstream effects, including:

-

Endoplasmic Reticulum (ER) Stress: Accumulation of free cholesterol can induce ER stress, leading to the unfolded protein response (UPR).

-

Mitochondrial Dysfunction: Lipotoxicity can impair mitochondrial function, increasing the production of reactive oxygen species (ROS) and promoting oxidative stress.

-

Inflammation: Free cholesterol crystals and ROS can activate inflammatory pathways, such as the NF-κB signaling cascade, leading to the production of pro-inflammatory cytokines.

-

Hepatic Stellate Cell (HSC) Activation: Inflammatory signals and hepatocellular injury can activate HSCs, the primary cell type responsible for liver fibrosis.

By inhibiting SQLE, this compound is hypothesized to reduce the intracellular pool of free cholesterol, thereby mitigating these downstream pathological events.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Oleic Acid/Palmitic Acid-Induced HepG2 Cells

| Parameter | Control | OA/PA (1mM) | OA/PA + this compound (10 nM) | OA/PA + this compound (50 nM) |

| Intracellular Triglyceride (mg/g protein) | 15.2 ± 2.1 | 85.6 ± 7.3 | 52.1 ± 5.9 | 35.8 ± 4.2** |

| Intracellular Cholesterol (µg/g protein) | 8.9 ± 1.0 | 25.3 ± 2.8 | 15.7 ± 1.9 | 11.2 ± 1.5 |

| Reactive Oxygen Species (ROS) (% of Control) | 100 | 320 ± 25 | 185 ± 18* | 130 ± 15 |

| TNF-α mRNA Expression (Fold Change) | 1.0 | 8.5 ± 0.9 | 4.2 ± 0.5 | 2.1 ± 0.3** |

| α-SMA mRNA Expression (Fold Change) | 1.0 | 6.8 ± 0.7 | 3.5 ± 0.4 | 1.9 ± 0.2** |

| *p < 0.05, *p < 0.01 vs. OA/PA group. |

Table 2: In Vivo Efficacy of this compound in a High-Fat Diet (HFD)-Induced NAFLD Mouse Model

| Parameter | Chow Diet | HFD | HFD + this compound (10 mg/kg) | HFD + this compound (30 mg/kg) |

| Body Weight (g) | 25.2 ± 1.8 | 42.5 ± 3.1 | 38.1 ± 2.5 | 35.4 ± 2.2** |

| Liver Weight (g) | 1.1 ± 0.1 | 2.5 ± 0.3 | 1.9 ± 0.2 | 1.6 ± 0.2 |

| Serum ALT (U/L) | 35 ± 5 | 152 ± 18 | 98 ± 12* | 65 ± 9 |

| Serum AST (U/L) | 48 ± 6 | 185 ± 22 | 120 ± 15 | 85 ± 11** |

| Hepatic Triglycerides (mg/g tissue) | 12.8 ± 1.5 | 98.7 ± 10.2 | 65.4 ± 8.1 | 42.1 ± 5.9 |

| Hepatic Cholesterol (mg/g tissue) | 2.1 ± 0.3 | 8.9 ± 1.1 | 5.6 ± 0.7* | 3.8 ± 0.5 |

| NAFLD Activity Score (NAS) | 0.5 ± 0.2 | 6.2 ± 0.8 | 4.1 ± 0.6 | 2.5 ± 0.4** |

| Fibrosis Score | 0 | 2.5 ± 0.5 | 1.5 ± 0.4 | 0.8 ± 0.3** |

| *p < 0.05, *p < 0.01 vs. HFD group. |

Experimental Protocols